2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at low temperatures. The reaction mixture is then stirred at room temperature for several hours to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be used in peptide synthesis, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 2-amino-3-aminopropanoic acid.
Peptides: Coupling reactions with other amino acids produce peptides.
Scientific Research Applications
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its protective Boc group.
Drug Development: The compound is used in the development of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block in the study of protein structure and function.
Industrial Applications: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with an additional methyl group.
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with different side chains.
Uniqueness
This compound is unique due to its specific structure that allows for efficient peptide synthesis. The Boc group provides protection during synthesis and can be easily removed, making it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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